Formycin b

Übersicht

Beschreibung

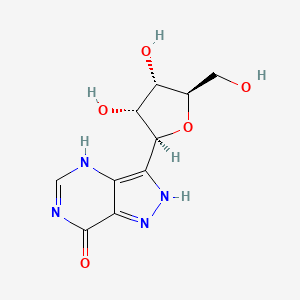

Formycin B is a nucleoside analog with the chemical formula

C10H12N4O5

and a molecular weight of 268.23 g/mol . It is known for its antibiotic properties and exhibits antiparasitic activity, particularly against Leishmania species . This compound is a member of the class of organic compounds known as C-glycosyl compounds, where a sugar group is bonded through one carbon to another group via a C-glycosidic bond .Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Formycin B can be synthesized through various chemical routes. One common method involves the condensation of a suitable sugar derivative with a purine or pyrimidine base. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. The bacterium Nocardia interforma is known to produce this compound naturally . The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Formycin B durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.

Substitution: Nucleophile Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Die Bedingungen für Substitutionsreaktionen variieren, beinhalten aber oft Nucleophile wie Halogenide oder Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Formycin B has demonstrated notable anticancer effects, particularly against leukemia cells. Research indicates that it inhibits the proliferation of L5178Y mouse leukemia cells at concentrations that are not significantly cytotoxic. Specifically, this compound inhibits cell growth at concentrations less than twice that required to achieve 50% inhibition of cell proliferation (IC50) . The compound's mechanism involves:

- Inhibition of DNA, RNA, and Protein Synthesis : this compound significantly reduces the incorporation of radioactive precursors into nucleic acids and proteins, indicating its role as an inhibitor of biosynthetic processes.

- Polyadenosine Diphosphoribose Polymerase Inhibition : It competitively inhibits polyadenosine diphosphoribose polymerase, which is crucial for DNA repair and cellular signaling .

Table 1: Anticancer Activity of this compound

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Duffy et al., 2020 | L5178Y Mouse Leukemia | < 2 | Inhibits DNA/RNA/protein synthesis |

| Cohen et al., 1978 | Various Tumor Cells | Variable | Inhibition of polyadenosine diphosphoribose polymerase |

Antiviral Applications

This compound exhibits antiviral properties, particularly against viruses that affect cellular metabolism. Its structural similarity to adenosine allows it to interfere with viral replication processes. Notably:

- Mechanism of Action : this compound acts as a substrate for viral enzymes, leading to the termination of viral RNA synthesis.

- Potential in Drug Development : Its effectiveness has prompted investigations into modified nucleosides that retain similar antiviral activities while enhancing stability and bioavailability .

Table 2: Antiviral Efficacy of this compound

| Virus Type | Effectiveness | Reference |

|---|---|---|

| HIV | Inhibitory | Dapp et al., 2014 |

| Influenza Virus | Moderate | De Clercq, 2016 |

Biochemical Research Applications

This compound is utilized in biochemical research to study nucleoside transport mechanisms and enzyme interactions:

- Transport Studies : Investigations into the elimination pathways for nucleosides like this compound from cerebrospinal fluid have highlighted specific transport systems involved in nucleoside metabolism .

- Enzyme Inhibition Studies : The compound serves as a tool for studying enzyme kinetics and interactions due to its competitive inhibition properties against various enzymes involved in nucleotide metabolism.

Table 3: Biochemical Studies Utilizing this compound

Wirkmechanismus

Formycin B exerts its effects by targeting specific enzymes and pathways in cells. It inhibits purine nucleoside phosphorylase and hypoxanthine-guanine phosphoribosyltransferase, which are crucial for nucleotide metabolism . By disrupting these pathways, this compound interferes with the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Formycin B ist unter den Nukleosidanaloga einzigartig aufgrund seiner spezifischen Struktur und Wirkweise. Ähnliche Verbindungen sind:

Formycin A: Ein weiteres Nukleosidanalog mit ähnlichen Eigenschaften, aber unterschiedlicher biologischer Aktivität.

Ribavirin: Ein breitspektriges antivirales Nukleosidanalog.

Acyclovir: Eine antivirale Verbindung, die hauptsächlich bei Herpesvirusinfektionen eingesetzt wird.

Biologische Aktivität

Formycin B, a nucleoside antibiotic produced by Nocardia interforma, has garnered attention for its diverse biological activities, particularly in antiviral, anticancer, and antibacterial applications. This article synthesizes current knowledge on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is structurally related to adenosine and is synthesized via complex biosynthetic pathways involving multiple enzymes. The biosynthetic gene cluster (BGC) responsible for Formycin production in Streptomyces kaniharaensis has been elucidated, revealing 24 open reading frames (ORFs) associated with its synthesis. Key enzymes include those that modify ribose and nitrogenous bases, contributing to the unique properties of this compound as a non-canonical nucleoside .

Antiviral Activity

This compound exhibits significant antiviral properties. Research indicates its effectiveness against various viruses, including:

- Tobacco Mosaic Virus (TMV) : this compound has been shown to inhibit TMV multiplication in tobacco leaf discs, demonstrating its potential as an antiviral agent in plant systems .

- Influenza Virus : A derivative of this compound, methylthio-formycin, has been studied for its ability to inhibit influenza virus propagation. It operates through distinct mechanisms compared to other antiviral drugs like T-705, with an IC50 value comparable to that of Formycin A .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it possesses cytotoxic effects against various human tumor cell lines. For instance, it was tested against the National Cancer Institute’s panel of 60 human tumor cell lines, showing notable inhibition in several cases:

| Cell Line | GI50 (µM) |

|---|---|

| UO-31 (Renal Cancer) | < 20 |

| HS 578T (Breast Cancer) | < 20 |

| Hop-92 (Lung Cancer) | 9.3 |

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Nucleoside Transporters : Studies have shown that this compound can inhibit nucleoside transporters such as ENT2, although it does not significantly affect ribavirin uptake in specific cell lines . This suggests a nuanced role in modulating cellular nucleoside levels.

- Interference with Viral Replication : The compound's structural similarity to adenosine allows it to interfere with viral replication processes by mimicking natural substrates involved in nucleic acid synthesis.

Case Studies and Clinical Implications

- Antiviral Efficacy : In a study examining the effects of this compound on TMV, researchers observed a significant reduction in viral load within treated plants compared to controls. This highlights its potential application in agricultural biotechnology for virus-resistant crops.

- Cancer Treatment Potential : Preclinical trials assessing the efficacy of this compound against human cancer cell lines revealed promising results that warrant further investigation into its use as an adjunct therapy in oncology.

Eigenschaften

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-1-3-7(16)8(17)9(19-3)5-4-6(14-13-5)10(18)12-2-11-4/h2-3,7-9,15-17H,1H2,(H,13,14)(H,11,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCJZZBQNCXKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2C(=O)N1)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930213 | |

| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13877-76-4 | |

| Record name | formycin b | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.